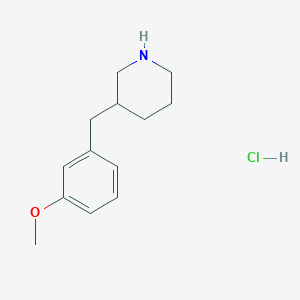

3-(3-Methoxybenzyl)piperidine Hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 3-(3-Methoxybenzyl)piperidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to remove the methoxy group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products:

Oxidation: 3-(3-Hydroxybenzyl)piperidine Hydrochloride.

Reduction: 3-Benzylpiperidine Hydrochloride.

Substitution: Various substituted benzylpiperidine derivatives depending on the substituent introduced.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis:

3-(3-Methoxybenzyl)piperidine Hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact with various biological targets, making it a valuable component in drug formulation.

Case Study:

Research has shown that derivatives of piperidine, including this compound, exhibit potential as dual-acting ligands for histamine H3 and sigma-1 receptors. These receptors are implicated in various neurological conditions, including pain management and cognitive disorders . The development of such compounds can lead to more effective treatments for conditions like Alzheimer’s disease and schizophrenia.

Neuroscience Research

Insights into Neurotransmitter Systems:

This compound is utilized in studies investigating neurotransmitter systems, particularly those related to anxiety and depression. Its ability to modulate receptor activity makes it a candidate for exploring new therapeutic avenues in mental health.

Research Findings:

A study highlighted the analgesic properties of piperidine derivatives, including this compound, demonstrating efficacy in both nociceptive and neuropathic pain models. This suggests its potential use in developing pain relief medications that target multiple receptor types simultaneously .

Advanced Material Development:

In material science, this compound is explored for its unique properties that can enhance the performance of polymers and composite materials. Its incorporation into materials can lead to improved mechanical properties and stability.

Drug Formulation

Improving Bioavailability:

The compound plays a role in formulating drug delivery systems that enhance the solubility and bioavailability of active pharmaceutical ingredients. This is particularly important for compounds that have poor water solubility.

Research Insights:

Studies have indicated that formulations incorporating this compound can lead to better therapeutic outcomes by ensuring that drugs reach their target sites more effectively .

Biochemical Studies

Exploration of Biological Interactions:

This compound is also utilized in biochemical assays to explore interactions with various biological targets. Such studies contribute to the discovery of new therapeutic agents by elucidating mechanisms of action at the molecular level.

Table 2: Biochemical Applications

| Application Area | Description |

|---|---|

| Enzyme Interaction Studies | Investigates how the compound affects specific enzymes |

| Pathway Modulation | Explores effects on biological pathways related to disease |

| Therapeutic Discovery | Aids in identifying new drug candidates through biological assays |

生物活性

3-(3-Methoxybenzyl)piperidine Hydrochloride, also referred to as EVT-418786, is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features, which facilitate interactions with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 239.73 g/mol

- Melting Point : 169.0–170.5 °C

This compound exhibits properties typical of piperidine derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions that enhance its reactivity and biological interactions.

The mechanism of action for this compound is not completely understood; however, it is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Piperidine derivatives often exhibit affinities for various receptors, including:

- Dopamine Receptors : Potential use in neuropharmacology.

- Serotonin Transporters : Allosteric modulation may be beneficial in treating stimulant abuse .

1. Central Nervous System Effects

Research indicates that piperidine derivatives can act as central nervous system agents. In animal models, certain piperidine compounds have shown promise as neuroleptics with reduced side effects compared to traditional antipsychotics like chlorpromazine. The structural modifications in these compounds, including the methoxybenzyl group, can significantly influence their binding affinities and pharmacological profiles .

2. Anti-Cancer Properties

There is emerging evidence suggesting that this compound may possess anticancer activity. A study demonstrated that similar piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, exhibiting cytotoxic effects superior to established chemotherapeutics like bleomycin. This suggests potential for development as an anticancer agent through novel structural approaches .

3. Anti-Inflammatory Activity

Piperidine compounds have been explored for their anti-inflammatory properties. For instance, derivatives have shown dual inhibitory effects on prostaglandin and leukotriene synthesis, comparable to indomethacin but with fewer ulcerogenic effects. This positions them as promising candidates for clinical applications in inflammation-related disorders .

Table 1: Summary of Biological Activities of Piperidine Derivatives

| Activity Type | Example Compounds | Findings |

|---|---|---|

| CNS Activity | EVT-418786 | Reduced side effects compared to chlorpromazine |

| Anti-Cancer | Piperidine derivatives | Induced apoptosis in FaDu cells |

| Anti-Inflammatory | Various piperidine analogs | Comparable efficacy to indomethacin |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions and catalysts for synthesizing 3-(3-Methoxybenzyl)piperidine Hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrogenation, ethoxylation, and substitution. For example, palladium on carbon (Pd/C) under hydrogen gas is effective for hydrogenating intermediates like 3-methylpyridine to 3,5-dimethylpiperidine. Oxidation steps may use potassium permanganate (KMnO₄) in acidic media, while sodium borohydride (NaBH₄) in methanol facilitates reductions. These conditions balance yield and purity, with reaction times and temperatures optimized via controlled heating (e.g., reflux) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. NMR confirms the methoxybenzyl and piperidine moieties, while HPLC (≥98% purity standards) ensures compound integrity. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Store at 2–8°C in a dry, ventilated area. Use NIOSH-approved PPE: nitrile gloves, EN 166-standard goggles, and lab coats. Avoid dust formation; in case of exposure, rinse skin/eyes with water and seek medical aid. Ventilation systems must mitigate inhalation risks .

Q. How do solubility properties influence purification strategies?

- Methodological Answer : The compound is soluble in water, alcohols, and polar organic solvents. Recrystallization from ethanol/water mixtures enhances purity. Solubility in dimethyl sulfoxide (DMSO) facilitates biological assays, while methanol is preferred for chromatographic purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate receptor binding?

- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., for serotonin or dopamine receptors). Compare 3-(3-Methoxybenzyl)piperidine derivatives with varied substituents (e.g., halogenation at the benzyl ring) to identify critical pharmacophores. In vivo behavioral assays in rodent models (e.g., discriminative stimulus tests) validate target engagement .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer : Discrepancies may arise from metabolic instability or blood-brain barrier penetration. Perform liver microsome assays to assess metabolic half-life. Pharmacokinetic studies (e.g., plasma concentration-time profiles) and brain homogenate analysis clarify bioavailability. Adjust dosing regimens or modify substituents to improve stability .

Q. How can computational modeling predict binding affinity with target enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzyme active sites (e.g., acetylcholinesterase). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). QSAR models prioritize derivatives with optimal steric and electronic properties .

Q. What methodologies assess metabolic stability in preclinical studies?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS. Cross-species comparisons (e.g., mouse, rat HLMs) guide toxicity predictions. Cytochrome P450 inhibition assays further elucidate metabolic pathways .

属性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQAQRNCIJUOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588798 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179480-58-1 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。